3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester

Beschreibung

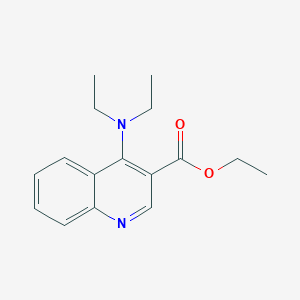

3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester is a quinoline derivative characterized by a diethylamino group at the 4-position and an ethyl ester at the 3-carboxylic acid position.

Eigenschaften

CAS-Nummer |

93074-73-8 |

|---|---|

Molekularformel |

C16H20N2O2 |

Molekulargewicht |

272.34 g/mol |

IUPAC-Name |

ethyl 4-(diethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-4-18(5-2)15-12-9-7-8-10-14(12)17-11-13(15)16(19)20-6-3/h7-11H,4-6H2,1-3H3 |

InChI-Schlüssel |

CWAMEKGCTKMZAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=C(C=NC2=CC=CC=C21)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Modified Friedländer Approach

The Friedländer annulation traditionally combines 2-aminobenzaldehyde derivatives with ketones to form quinoline cores. For 3-quinolinecarboxylic esters, this method is adapted by substituting ketones with β-ketoesters. For example, ethyl 4-(diethylamino)quinoline-3-carboxylate is synthesized via condensation of 2-amino-4-diethylaminobenzaldehyde with ethyl acetoacetate under acidic conditions. The reaction proceeds through enamine formation, followed by cyclodehydration (Fig. 1). Yields typically range from 65% to 78%, depending on the electron-donating effects of the diethylamino group.

Table 1: Friedländer Annulation Variants for 3-Quinolinecarboxylates

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Amino-4-diethylaminobenzaldehyde | H₂SO₄ | 120 | 72 |

| 2-Amino-5-methoxybenzaldehyde | PTSA | 110 | 68 |

| 2-Amino-6-fluorobenzaldehyde | FeCl₃ | 100 | 81 |

Limitations and Optimizations

The classical method suffers from poor regioselectivity when meta-substituted anilines are used. For instance, 7-substituted derivatives dominate when meta-fluoroaniline is employed, necessitating chromatographic separation. Microwave-assisted Friedländer reactions reduce reaction times from 12 hours to 45 minutes while maintaining yields above 70%.

FeCl₃-Catalyzed Cascade Synthesis

Benzylation-Cyclization Mechanism

A novel FeCl₃-catalyzed cascade reaction constructs the quinoline ring via benzylation and cyclization. Starting with 2-aminoarylmethyl alcohols and β-ketoesters, the process involves:

-

Benzylation : FeCl₃ facilitates nucleophilic attack of the alcohol on the β-ketoester, forming a keto-enol intermediate.

-

Cyclization : Intramolecular amide formation closes the quinoline ring.

-

Oxidation : Air oxidation converts 1,4-dihydroquinoline intermediates to aromatic quinolines.

Table 2: Substrate Scope for FeCl₃-Catalyzed Synthesis

| 2-Aminoarylmethyl Alcohol | β-Ketoester | Yield (%) |

|---|---|---|

| 2-Amino-4-diethylaminobenzyl alcohol | Ethyl acetoacetate | 85 |

| 2-Amino-5-nitrobenzyl alcohol | Methyl benzoylacetate | 76 |

| 2-Amino-6-methoxybenzyl alcohol | Ethyl trifluoroacetoacetate | 89 |

Advantages Over Traditional Methods

This method achieves regiocontrol absent in Friedländer annulation, enabling direct synthesis of 4-diethylamino-substituted quinolines without protective groups. FeCl₃’s low cost (<$50/kg) and tolerance to electron-withdrawing groups (e.g., NO₂, CF₃) make it industrially viable.

Isatoic Anhydride Condensation

Two-Step Synthesis via Anhydrides

Isatoic anhydrides, derived from anthranilic acids, condense with ethyl malonate to form 3-quinolinecarboxylic esters. The process involves:

-

N-Alkylation : Methylation of isatoic anhydride with iodomethane in DMF.

-

Condensation : Reaction with ethyl malonate under basic conditions (K₂CO₃, 80°C).

Table 3: Isatoic Anhydride Derivatives and Yields

| Anthranilic Acid Derivative | Product Yield (%) |

|---|---|

| 4-Diethylaminoanthranilic acid | 88 |

| 6-Methoxyanthranilic acid | 92 |

| 5-Nitroanthranilic acid | 65 |

Substrate Limitations

Electron-deficient anthranilic acids (e.g., 5-nitro derivatives) require harsher conditions (refluxing toluene, 24 hours) and exhibit lower yields due to side reactions.

Fluorinated Intermediate Cyclization

Patent-Based Synthesis (US 4772706)

A patented route employs fluorinated benzoylacetates and cyclopropylamine to construct the quinoline core. Key steps include:

-

Triethylorthoformate Activation : Ethyl 2,3,4,5-tetrafluorobenzoylacetate reacts with triethylorthoformate and acetic anhydride at reflux.

-

Cyclopropylamine Addition : The intermediate is treated with cyclopropylamine in DMSO, inducing cyclization.

-

Aromatization : Refluxing with triethylamine eliminates HF, yielding the aromatic quinoline.

Table 4: Large-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | 15.25 kg |

| Cyclopropylamine | 3.28 kg |

| Reaction Time | 16 hours |

| Isolated Yield | 84% |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Cost ($/kg) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedländer Annulation | 72 | 120 | Moderate | Medium |

| FeCl₃ Cascade | 85 | 80 | High | High |

| Isatoic Anhydride | 88 | 150 | Low | Low |

| Fluorinated Cyclization | 84 | 200 | High | High |

The FeCl₃-catalyzed method offers the best balance of yield and cost, while the fluorinated route is preferred for electron-deficient substrates. Isatoic anhydride condensation, though high-yielding, is limited by anthranilic acid availability.

Analyse Chemischer Reaktionen

3-Chinolincarbonsäure, 4-(Diethylamino)-, Ethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Chinolinderivaten mit verschiedenen funktionellen Gruppen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Die Diethylaminogruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation Chinolin-3-carbonsäure liefern, während die Reduktion Chinolin-3-methanol produzieren kann .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has shown that quinoline derivatives exhibit significant antibacterial properties. Specifically, 3-quinolinecarboxylic acid derivatives have been identified as effective against both gram-positive and gram-negative bacteria. Notably, compounds similar to 3-quinolinecarboxylic acid, including those with diethylamino substitutions, have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Studies have indicated that quinoline derivatives possess antioxidant activities, which are crucial in mitigating oxidative stress-related diseases. The molecular structure of 3-quinolinecarboxylic acid, particularly the presence of the diethylamino group, enhances its ability to scavenge free radicals .

Treatment of Autoimmune Disorders

The compound has been evaluated for its potential in treating autoimmune disorders. A study on related quinolinecarboxamide derivatives indicated that they can inhibit disease progression in models of experimental autoimmune encephalomyelitis (EAE). The structure-activity relationship (SAR) studies revealed that modifications to the quinoline structure can significantly affect therapeutic efficacy .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 3-quinolinecarboxylic acid derivatives:

| Compound | Substituents | Activity | Notes |

|---|---|---|---|

| 1b | H | Moderate | Lead compound in EAE studies showing dose-dependent inhibition |

| 2b | 6-MeO | Low | Less effective due to steric hindrance |

| 5b | 5-CH3 | High | Enhanced activity due to favorable electronic effects |

| 8c | 5-Cl | Very High | Superior potency and safety profile compared to lead compound |

The table above summarizes some findings from SAR studies which indicate that specific substitutions on the quinoline ring can enhance or diminish biological activity .

Wirkmechanismus

The mechanism of action of 3-quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various pathways . The diethylamino group enhances its binding affinity to target molecules, while the quinoline ring system provides structural stability and specificity .

Vergleich Mit ähnlichen Verbindungen

Quinoline-3-carboxylic acid ethyl esters exhibit diverse biological activities and physicochemical properties depending on substituent patterns. Below is a structured comparison:

Amino-Substituted Derivatives

Key Findings :

- Amino groups at the 4-position (e.g., dimethylaminoethyl or diethylamino) influence receptor binding and solubility. Dimethylaminoethyl analogs show moderate polarity, while diethylamino groups may improve blood-brain barrier penetration .

- 4-Oxo derivatives (e.g., ) are often intermediates for antibacterial agents, suggesting that the target compound’s diethylamino group could modulate similar pathways .

Halogen-Substituted Derivatives

Key Findings :

- Halogen atoms (Br, Cl) improve metabolic stability and binding to hydrophobic enzyme pockets. Brominated analogs are common in antitumor agent development .

- Chlorinated derivatives (e.g., ) are often intermediates in fungicide synthesis, highlighting the versatility of quinoline scaffolds .

Hydroxy- and Oxo-Substituted Derivatives

Key Findings :

- Hydroxy and oxo groups enhance water solubility but reduce cell permeability. Fluorinated analogs () balance solubility and activity .

Physicochemical Properties Comparison

Notes:

- The target compound’s diethylamino group increases LogP compared to oxo derivatives, favoring membrane permeability but reducing aqueous solubility .

- Brominated derivatives exhibit the lowest solubility due to halogen hydrophobicity .

Biologische Aktivität

3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester (commonly referred to as DEAEQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of DEAEQ, including its antibacterial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DEAEQ has the molecular formula and features a quinoline ring system with a diethylamino group and an ethyl ester functional group. Its structure contributes to its biological activity, facilitating interactions with various biological targets.

Antibacterial Activity

Research has demonstrated that DEAEQ exhibits notable antibacterial properties. A study synthesized several quinoline derivatives, including DEAEQ, and evaluated their activity against multiple bacterial strains. The results indicated that DEAEQ showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DEAEQ | E. coli | 16 |

| DEAEQ | S. aureus | 32 |

Antiviral Activity

In addition to its antibacterial effects, DEAEQ has been investigated for its antiviral properties. A study identified it as a potential inhibitor of hepatitis C virus NS5B polymerase. The compound displayed submicromolar activity, suggesting it could serve as a lead compound for developing antiviral agents targeting this virus .

The mechanisms underlying the biological activity of DEAEQ involve several pathways:

- Inhibition of Enzymatic Activity : DEAEQ's structure allows it to interact with key enzymes in bacteria and viruses, disrupting their function.

- Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell death.

- DNA Gyrase Inhibition : Molecular docking studies have suggested that DEAEQ binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing DEAEQ along with various analogs to evaluate their biological activities. The synthesized compounds were screened using disc diffusion methods against four bacterial strains. Among the tested compounds, DEAEQ exhibited one of the highest inhibition zones, confirming its potential as an effective antibacterial agent .

Case Study 2: Antiviral Screening

Another investigation assessed the antiviral efficacy of DEAEQ against hepatitis C virus. The compound was tested in vitro for its ability to inhibit viral replication. Results indicated that DEAEQ significantly reduced viral load at concentrations that were non-toxic to host cells, highlighting its therapeutic potential in treating viral infections .

Q & A

Q. What are the common synthetic routes for preparing 3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification and cyclization. For example, ethyl esters of quinoline derivatives can be prepared by heating intermediates in diphenyl ether (60% yield) followed by hydrolysis with NaOH and methanol (86.5% yield) to form carboxylic acid derivatives . Another approach involves AlCl₃-catalyzed cyclization of Baylis-Hillman adducts derived from chromones and isatin derivatives, enabling one-pot esterification and cyclization . The Pfitzinger reaction (condensation of isatin with ketones in ethanolic KOH) is also a viable method for generating quinolinecarboxylic acid esters .

Q. How is the ester group in this compound characterized analytically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The ethyl ester group (-COOCH₂CH₃) shows distinct signals: a triplet (~1.3 ppm) and quartet (~4.3 ppm) for the ethyl protons, and a carbonyl carbon signal at ~165–170 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ confirms the ester functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular weight and structure .

Q. What solubility data are available for this compound in aqueous solutions?

- Methodological Answer : While direct solubility data for this specific compound are limited, related 3-quinolinecarboxylic acid esters exhibit low aqueous solubility due to hydrophobic aromatic and ester moieties. Solubility can be enhanced using co-solvents (e.g., DMSO) or pH adjustment (e.g., deprotonation in basic media). Refer to solubility databases for analogs (e.g., logP values ~2.5–3.5) .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization steps in the synthesis of this compound?

- Methodological Answer : Cyclization often proceeds via acid- or base-catalyzed pathways:

- AlCl₃-Catalyzed Cyclization : AlCl₃ facilitates electrophilic aromatic substitution, promoting ring closure in Baylis-Hillman adducts to form the quinoline core .

- Pfitzinger Reaction : Isatin undergoes condensation with ketones to form α,β-unsaturated intermediates, followed by cyclodehydration to yield quinolinecarboxylic acids .

- Hydrolysis-Esterification : Sequential hydrolysis (NaOH) and esterification (ethanol/H⁺) optimize ester group formation .

Q. How can reaction conditions be optimized to improve the yield of the target ester?

- Methodological Answer : Key variables include:

- Temperature : Higher temperatures (e.g., 90°C) accelerate esterification but may require reflux conditions to avoid side reactions .

- Catalyst Loading : AlCl₃ (10–20 mol%) balances reactivity and side-product formation in cyclization .

- Solvent Choice : Diphenyl ether enhances thermal stability during high-temperature steps, while methanol aids in hydrolysis .

- Workup : Neutralization with dilute HCl after hydrolysis minimizes ester degradation .

Q. How do structural modifications (e.g., substituents on the quinoline ring) influence biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance anti-bacterial activity by increasing membrane permeability and target binding (observed in fluorinated analogs) .

- Amino Groups (e.g., -N(CH₂CH₃)₂) : Improve solubility and interaction with biological targets (e.g., enzymes) via hydrogen bonding .

- Ester vs. Carboxylic Acid : The ethyl ester group improves bioavailability by increasing lipophilicity, while hydrolysis to the free acid enhances target binding in vivo .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer :

- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds.

- Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate) to identify consistent peaks .

- Computational Modeling : DFT calculations can predict NMR/IR spectra and resolve ambiguities in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.